molecular formula C9H16O2 B1588475 Isobutyl tiglate CAS No. 61692-84-0

Isobutyl tiglate

Cat. No. B1588475
CAS RN: 61692-84-0
M. Wt: 156.22 g/mol
InChI Key: XDEGQMQKHFPBEW-VMPITWQZSA-N
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Description

Isobutyl tiglate is a chemical compound with the molecular formula CH3CH=C(CH3)CO2CH2CH(CH3)2 . It has a molecular weight of 156.22 . It is a clear, colorless liquid and is used in the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH3CH=C(CH3)CO2CH2CH(CH3)2 . The ChemSpider ID for this compound is 4519279 .


Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid . It has a refractive index of 1.438 and a density of 0.899 g/mL at 25 °C .

Scientific Research Applications

Bone Healing

Isobutyl-2-cyanoacrylate, a compound related to Isobutyl Tiglate, has been evaluated for its potential in bone healing. Studies on rabbit models demonstrated that while this compound did not promote union through the glue interface in fractures, it did not adversely affect normal bone healing processes around the adhesive material (Hampel et al., 1986).

Chemical Vapor Deposition in Technology

In the technology sector, particularly in chemical vapor deposition for film growth, derivatives of this compound, such as Triisobutylaluminum (TIBA), are significant. TIBA facilitates the selective growth of aluminum films, a process crucial in semiconductor manufacturing (D. A. Mantell, 1991).

Flavor and Fragrance Production

This compound and its derivatives have applications in producing flavors and fragrances. Research on the yeast Saprochaete suaveolens highlighted its ability to produce a wide range of flavoring molecules, including ethyl tiglate, which is closely related to this compound. This application is particularly relevant in the food and fragrance industries (Eric Grondin et al., 2015).

Nematicidal Activity

This compound analogs exhibit nematicidal activity against the pine wood nematode, suggesting potential use in developing safe, effective nematicides for agricultural applications (Seon-Mi Seo et al., 2014).

Antitrypanosomal Activity

Sesquiterpene lactones like 4,15-iso-atriplicolide tiglate show potential in antitrypanosomal activity, relevant in developing treatments for diseases like Chagas and African Sleeping Sickness (A. Galkina et al., 2019).

Other Applications

This compound and its derivatives finduse in various other fields including surgical repair, environmental remediation, and pharmacological research. For instance, isobutyl-2-cyanoacrylate has been used in the surgical repair of rabbit tibia osteotomy, indicating its potential in medical applications (F. Papatheofanis, 2004). Additionally, research on the adsorption-photocatalytic degradation of sodium isobutyl xanthate highlights its role in addressing environmental issues related to mineral processing (Zhenzhong Bian et al., 2021).

In the pharmaceutical industry, isothermal titration calorimetry, which involves this compound derivatives, is used to study drug interactions with biological materials. This is crucial for understanding drug efficacy and safety (P. Draczkowski et al., 2014).

Safety and Hazards

Isobutyl tiglate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas in case of accidental release .

properties

IUPAC Name

2-methylpropyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGQMQKHFPBEW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886456
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61692-84-0
Record name Isobutyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61692-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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